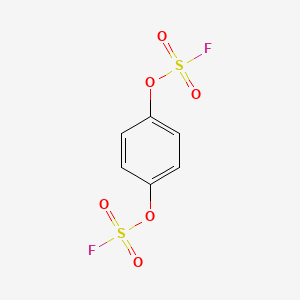
1,4-Phenylene bis(sulfurofluoridate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Phenylene bis(sulfurofluoridate), also known as hydroquinone bisfluorosulfate, is a chemical compound with the molecular formula C6H4F2O6S2 and a molecular weight of 274.22 g/mol . This compound is characterized by the presence of two fluorosulfuric acid groups attached to a benzene ring at the 1 and 4 positions . It is used in various chemical processes and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Phenylene bis(sulfurofluoridate) can be synthesized through the reaction of hydroquinone with fluorosulfuric acid. The reaction typically involves the following steps:
Dissolution of Hydroquinone: Hydroquinone is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Fluorosulfuric Acid: Fluorosulfuric acid is added dropwise to the hydroquinone solution under controlled temperature conditions.
Stirring and Reaction: The reaction mixture is stirred for a specific period, usually at room temperature, to ensure complete reaction.
Isolation and Purification: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
Industrial production of 1,4-Phenylene bis(sulfurofluoridate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The product is then subjected to rigorous quality control measures to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Phenylene bis(sulfurofluoridate) undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfuric acid groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acid derivatives .
Aplicaciones Científicas De Investigación
1,4-Phenylene bis(sulfurofluoridate) has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Phenylene bis(sulfurofluoridate) involves its interaction with specific molecular targets. The fluorosulfuric acid groups can form strong bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of covalent bonds with proteins and other cellular components .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Phenylene bis(di-p-tolylmethanol): This compound has a similar benzene ring structure but with different functional groups.
1,4-Bis(diphenylhydroxymethyl)benzene: Another compound with a benzene ring and hydroxymethyl groups.
Uniqueness
1,4-Phenylene bis(sulfurofluoridate) is unique due to the presence of fluorosulfuric acid groups, which impart distinct chemical properties and reactivity. These groups make it a valuable reagent in various chemical reactions and research applications .
Propiedades
Número CAS |
42158-97-4 |
|---|---|
Fórmula molecular |
C6H4F2O6S2 |
Peso molecular |
274.2 g/mol |
Nombre IUPAC |
1,4-bis(fluorosulfonyloxy)benzene |
InChI |
InChI=1S/C6H4F2O6S2/c7-15(9,10)13-5-1-2-6(4-3-5)14-16(8,11)12/h1-4H |
Clave InChI |
OEJXDBMJMKHHMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OS(=O)(=O)F)OS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate](/img/structure/B12052831.png)

![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate](/img/structure/B12052845.png)
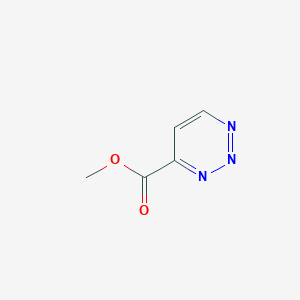
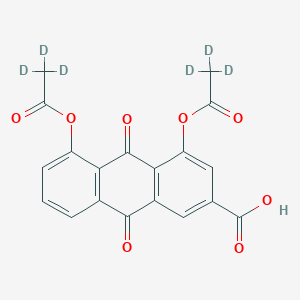
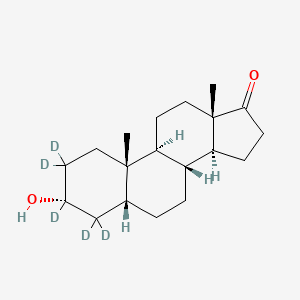
![5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12052856.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12052863.png)
![[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12052871.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12052873.png)
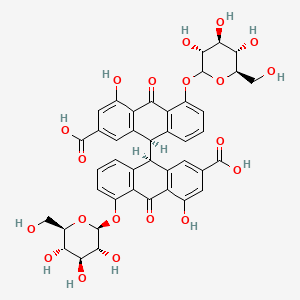
![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)](/img/structure/B12052881.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12052896.png)
